molecular formula C9H8FN3O B8397922 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole

4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole

Cat. No. B8397922
M. Wt: 193.18 g/mol
InChI Key: IZMAYSIPWMNWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05965742

Procedure details

The key to these superior yields is the removal of the hydrogen chloride gas generated during the chlorination steps after each of the one molar equivalent chlorine feeds. If left in the reaction mixture, the hydrogen chloride will stall the reaction and/or react with the acetonitrile solvent, thereby giving reduced yields of product. The hydrogen chloride is removed from the reaction mixture to the extent possible by first using a vacuum strip, then optionally purging with nitrogen. The reduced hydrogen chloride concentration also helps to reduce the corrosivity of the reaction mixture, which becomes especially important during the reaction, filtration, and handling steps. In the preferred process of the present invention, 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (one equiv.) is placed in a solvent such as acetonitrile, N,N-dimethylformamide, nitromethane, or nitrobenzene, preferably acetonitrile. The concentration of this 2-fluorophenyl derivative in the solvent on a percent weight of 2-fluorophenyl derivative to volume of solvent is in the range of about 5 to 70%, preferably about 10 to 35%, and most preferably 15 to 25%. The solvent used may be fresh, recycled from previous runs of this chlorination reaction, or combinations of fresh and recycled. The resulting slurry is stirred during the chlorination steps at a temperature in the range of about 0° C. to about 75° C., preferably ambient temperature (e.g., 23° C.) to 50° C., and most preferably 30° C. to 40° C. In a pilot plant scale run of the process of the present invention, the chlorine addition is conducted in a closed system under a vacuum of about 300 to 500 mm Hg, which helps to alleviate pressure build-up from the chlorine gas addition. Laboratory scale runs of the chlorination are routinely conducted at atmospheric pressure with no apparent adverse consequence. The chlorine gas feed rate is important to ensure proper absorbtion. In a pilot plant scale run, the reactor pressure is dependent on the rate of chlorine gas addition versus the rate of reaction. It is preferred to maintain the pressure in the reactor under 15 psig by the rate of addition of chlorine gas, preferably, at about 0.5 lb/minute. With the reaction mixture in the preferred temperature range, 0.8 to 1.6 molar equivalents, preferably 0.9 to 1.5 molar equivalents, of chlorine gas are added below the surface of the reaction mixture at a rate that will maintain the reaction mixture below 50° C., preferably between 30° C. and 40° C. The time required to complete the first feed of chlorine gas while maintaining the above conditions is about 10 minutes to two hours, preferably 20 minutes to one hour. Upon completion of the first feed of chlorine gas the reaction mixture is brought to a temperature of about 30° C. to 50° C., preferably 30° C. to 40° C., where it is stirred for a hold time of one to 10 hours, preferably three to six hours, after which time the conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, as determined by gas chromatographic methods, is about 50% (area %). Upon completion of the hold-time the reaction mixture is maintained at the preferred temperature of 30° C. to 40° C. and placed under reduced pressure. In a pilot plant scale run the pressure reduction is to about 100 to 200 mm Hg, preferably 135 to 165 mm Hg. In a laboratory scale run, the pressure reduction is to about 10 to 30 mm Hg, preferably 15 to 25 mm Hg. In a pilot plant scale run, refluxing under the conditions described above is continued for a period of one to six hours, preferably two to four hours during which time trace amounts of residual chlorine and about 99% of the by-product hydrogen chloride is driven off. If more than 1% of the hydrogen chloride remains in the reaction mixture, the reaction mixture is purged with nitrogen gas to bring the hydrogen chloride level to less than 1%. In a laboratory scale run, refluxing under the conditions described above is continued for a period of about 20 minutes to two hours, preferably 30 to 50 minutes, then the reaction mixture is purged with nitrogen gas for a period of about 10 to 30 minutes, preferably 15 to 25 minutes. Upon completion of the first feed of chlorine gas and the subsequent removal of the by-product hydrogen chloride, the process is repeated with a second feed of chlorine gas in the amounts and under the conditions described above. The conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole after the second feed, as determined by gas chromatographic methods, is about 75% (area %). The subsequent removal of the by-product hydrogen chloride is again conducted under conditions described above. A third feed of chlorine and by-product hydrogen chloride removal are conducted in the same manner. Upon completion of the third feed of chlorine and the subsequent by-product hydrogen chloride removal, conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, as determined by gas chromatographic methods, is about 97% (area %) or better. After removal of the hydrogen chloride the reaction mixture is cooled and the solid product collected by filtration or centrifugation. In a pilot plant scale run, the reaction mixture is cooled to about 0° C. to 15° C., preferably to 3° C. to 10° C. to maximize precipitation of any product in solution, and held at this temperature for about 30 minutes to two hours, preferably one hour. The solid product is collected by centrifugation and washed with a cold solvent, preferably acetonitrile. In the pilot plant scale runs, yields of 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole are about 80% with purity of 98 to 100%. In corresponding laboratory scale runs, yields of 82% to 89% are obtained with purity of 98 to 100%. The acetonitrile solvent removed from the product by filtration or centrifugation may be distilled for use in subsequent chlorinations by this process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-fluorophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-fluorophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]1.CN(C)C=O.[N+](C1C=CC=CC=1)([O-])=O.[Cl:29]Cl>C(#N)C.[N+](C)([O-])=O>[Cl:29][C:6]1[CH:5]=[CH:4][C:3]([N:8]2[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=C(NC1=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Seven
Name
2-fluorophenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
2-fluorophenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting slurry is stirred during the chlorination steps at a temperature in the range of about 0° C. to about 75° C., preferably ambient temperature (e.g., 23° C.) to 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The key to these superior yields
CUSTOM
Type
CUSTOM
Details
the removal of the hydrogen chloride gas
WAIT
Type
WAIT
Details
If left in the reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
reduced yields of product
CUSTOM
Type
CUSTOM
Details
The hydrogen chloride is removed from the reaction mixture to the extent possible
CUSTOM
Type
CUSTOM
Details
optionally purging with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reduced hydrogen chloride concentration
CUSTOM
Type
CUSTOM
Details
becomes especially important during the reaction, filtration
CUSTOM
Type
CUSTOM
Details
recycled from previous runs of this chlorination reaction, or combinations of fresh and recycled
CUSTOM
Type
CUSTOM
Details
most preferably 30° C. to 40° C
CUSTOM
Type
CUSTOM
Details
absorbtion
ADDITION
Type
ADDITION
Details
In a pilot plant scale run, the reactor pressure is dependent on the rate of chlorine gas addition versus the rate of reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pressure in the reactor under 15 psig
ADDITION
Type
ADDITION
Details
by the rate of addition of chlorine gas
ADDITION
Type
ADDITION
Details
With the reaction mixture in the preferred temperature range, 0.8 to 1.6 molar equivalents, preferably 0.9 to 1.5 molar equivalents, of chlorine gas are added below the surface of the reaction mixture at a rate that
TEMPERATURE
Type
TEMPERATURE
Details
will maintain the reaction mixture below 50° C., preferably between 30° C. and 40° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the above conditions
WAIT
Type
WAIT
Details
is about 10 minutes to two hours, preferably 20 minutes to one hour
CUSTOM
Type
CUSTOM
Details
is brought to a temperature of about 30° C. to 50° C., preferably 30° C. to 40° C., where it
STIRRING
Type
STIRRING
Details
is stirred for a hold time of one to 10 hours, preferably three to six hours
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion of the hold-time the reaction mixture is maintained at the preferred temperature of 30° C. to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
In a pilot plant scale run, refluxing under the conditions
WAIT
Type
WAIT
Details
above is continued for a period of one to six hours, preferably two to four hours during which time trace amounts of residual chlorine and about 99% of the by-product hydrogen chloride
CUSTOM
Type
CUSTOM
Details
the reaction mixture is purged with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
refluxing under the conditions
CUSTOM
Type
CUSTOM
Details
the reaction mixture is purged with nitrogen gas for a period of about 10 to 30 minutes, preferably 15 to 25 minutes
Duration
20 (± 5) min
CUSTOM
Type
CUSTOM
Details
Upon completion of the first feed of chlorine gas and the subsequent removal of the by-product hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The subsequent removal of the by-product hydrogen chloride
CUSTOM
Type
CUSTOM
Details
A third feed of chlorine and by-product hydrogen chloride removal
CUSTOM
Type
CUSTOM
Details
Upon completion of the third feed of chlorine and the subsequent by-product hydrogen chloride removal, conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole
CUSTOM
Type
CUSTOM
Details
After removal of the hydrogen chloride the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
the solid product collected by filtration or centrifugation
TEMPERATURE
Type
TEMPERATURE
Details
In a pilot plant scale run, the reaction mixture is cooled to about 0° C. to 15° C., preferably to 3° C. to 10° C.
CUSTOM
Type
CUSTOM
Details
precipitation of any product in solution
WAIT
Type
WAIT
Details
held at this temperature for about 30 minutes to two hours, preferably one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid product is collected by centrifugation
WASH
Type
WASH
Details
washed with a cold solvent, preferably acetonitrile

Outcomes

Product
Details
Reaction Time
40 (± 10) min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.